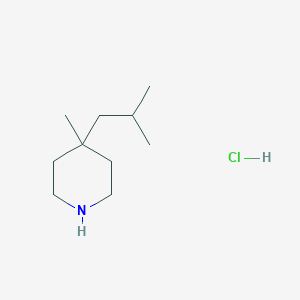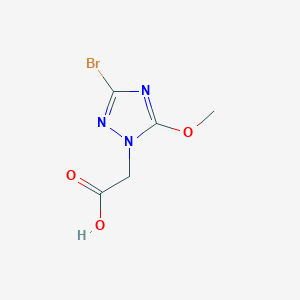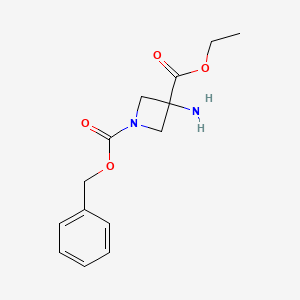
4-Methyl-4-(2-methylpropyl)piperidine hydrochloride
Descripción general
Descripción
4-Methyl-4-(2-methylpropyl)piperidine hydrochloride is a chemical compound with the molecular formula C10H21N.ClH . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring substituted with methyl and isobutyl groups . The exact 3D conformer and 2D structure can be found in various chemical databases .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 191.74 g/mol . More detailed physical and chemical properties may be available in specialized chemical databases .Aplicaciones Científicas De Investigación
Metabolic and Thermogenic Effects
- Metabolic Activity in Obese Rats : 3-Hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, a related compound, has shown to reduce food intake and weight gain in obese rats. It increases the concentration of free fatty acids in these rats when administered chronically (Massicot, Steiner, & Godfroid, 1985).
- Energy Expenditure Activation : This compound, also chemically unrelated to amphetamine, increases energy expenditure in rats by elevating resting oxygen consumption and disrupting oxidative phosphorylation, partially explaining its effect on resting metabolic rate (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Crystallography and Molecular Structure
- Molecular and Crystal Structures : The molecular and crystal structures of related hydroxy derivatives of hydropyridine provide insights into the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
- Structure of Piperidinium Chloride : Research on 4-Piperidinecarboxylic acid hydrochloride highlights its crystal structure and its implications for molecular interactions and packing (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Biochemical Studies
- Anti-Acetylcholinesterase Activity : Studies on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are similar in structure, show significant anti-acetylcholinesterase activity, important in the context of antidementia agents (Sugimoto et al., 1990).
- Antimicrobial Properties : Chloro-diorganotin(IV) complexes of 4-methyl-1-piperidine carbodithioic acid show higher antibacterial and antifungal activity compared to the free ligand (Shahzadi et al., 2006).
Neuropharmacological Aspects
- Feeding Behavior and Toxicity : The compound 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride impacts feeding behavior by affecting the satiety center and reducing obesity in mice, with low toxicity and without psychotropic activity (Massicot, Thuillier, & Godfroid, 1984).
- Pharmacological Properties : The derivative 4-acetyl-4-(3-chlorphenyl)-1-(3'-dimethylaminopropyl)-piperidine dihydrochloride shows significant effects on the central nervous system and cardio-vascular system in experimental animals (Makulska & Jeske, 1975).
Safety and Hazards
The safety data sheet for 4-Methyl-4-(2-methylpropyl)piperidine hydrochloride indicates that it may cause burns of eyes, skin, and mucous membranes. It is flammable, and its containers may explode when heated. Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .
Mecanismo De Acción
Propiedades
IUPAC Name |
4-methyl-4-(2-methylpropyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-9(2)8-10(3)4-6-11-7-5-10;/h9,11H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJHKFSPECCPEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCNCC1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1089317-11-2 | |
| Record name | 4-methyl-4-(2-methylpropyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![8-(5-Bromo-2-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1382264.png)



